molecular formula C19H20FN3O2S3 B2569659 2-(1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-3-yl)-5-(2-fluorophenyl)-1,3,4-thiadiazole CAS No. 1219845-11-0

2-(1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-3-yl)-5-(2-fluorophenyl)-1,3,4-thiadiazole

Cat. No.: B2569659
CAS No.: 1219845-11-0
M. Wt: 437.57
InChI Key: NBEHWZDLWNIWDU-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core substituted at the 2-position with a piperidin-3-yl group bearing a 5-ethylthiophene-2-sulfonyl moiety and at the 5-position with a 2-fluorophenyl group.

Properties

IUPAC Name

2-[1-(5-ethylthiophen-2-yl)sulfonylpiperidin-3-yl]-5-(2-fluorophenyl)-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O2S3/c1-2-14-9-10-17(26-14)28(24,25)23-11-5-6-13(12-23)18-21-22-19(27-18)15-7-3-4-8-16(15)20/h3-4,7-10,13H,2,5-6,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBEHWZDLWNIWDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)N2CCCC(C2)C3=NN=C(S3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-3-yl)-5-(2-fluorophenyl)-1,3,4-thiadiazole is a derivative of the 1,3,4-thiadiazole scaffold, which has garnered attention for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological potential based on existing research findings.

Overview of 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazole derivatives are known for a wide range of biological activities including antimicrobial, anti-inflammatory, antidiabetic, antiviral, and anticancer properties. The unique structural features of these compounds allow them to interact with various biological targets effectively.

Antimicrobial Activity

Research indicates that many thiadiazole derivatives exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds derived from the thiadiazole framework have shown comparable efficacy to standard antibiotics against both Gram-positive and Gram-negative bacteria. In particular, studies have demonstrated that certain derivatives possess minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics like ciprofloxacin and griseofulvin .
  • Antifungal Activity : The antifungal efficacy of thiadiazole derivatives has also been documented. For example, some derivatives have shown effective inhibition against fungal strains such as Candida albicans and Aspergillus niger with MIC values indicating moderate to strong activity .

Antidiabetic Activity

Thiadiazole compounds have been investigated for their potential in managing diabetes through the inhibition of enzymes such as α-glucosidase and α-amylase. In vitro studies have reported that certain thiadiazole derivatives can significantly inhibit these enzymes, suggesting their potential as therapeutic agents in diabetes management .

Antiviral Activity

Recent studies have highlighted the antiviral potential of thiadiazole derivatives against various viruses. Notably, some compounds have been identified as having promising binding affinities to viral proteins associated with SARS-CoV-2, indicating their potential use in combating COVID-19 .

Anticancer Activity

The anticancer properties of thiadiazole derivatives are also noteworthy. Some studies have shown that specific compounds can induce cytostatic effects in cancer cell lines, making them candidates for further development in cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the thiadiazole ring and adjacent groups. Research has demonstrated that:

  • Substituent Effects : The nature and position of substituents on the thiadiazole ring significantly affect biological activity. For example, the introduction of electron-withdrawing groups can enhance antimicrobial activity while certain alkyl groups may not contribute positively to antifungal efficacy .

Case Studies and Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activities associated with 1,3,4-thiadiazoles:

StudyCompoundActivityFindings
Deswal et al. (2022)Various ThiadiazolesAntidiabeticHigh inhibition against α-amylase and α-glucosidase
Nianjuan Pan et al. (2022)Pyrimidine-Thiadiazole DerivativesAntifungalSignificant activity against Phomopsis sp.
Olsen et al. (2018)2-Amino-ThiadiazolesAntimicrobialComparable activity to standard antibiotics

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiadiazole derivatives, including the compound , exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains:

  • Staphylococcus aureus
  • Bacillus subtilis
  • Escherichia coli
  • Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values for these compounds often fall within a range comparable to standard antibiotics, suggesting their potential as alternative antimicrobial agents .

Anti-inflammatory Effects

The compound has also shown promise in anti-inflammatory applications. Studies utilizing carrageenan-induced edema models reveal that thiadiazole derivatives can reduce inflammation significantly. The mechanism often involves inhibition of pro-inflammatory mediators, making these compounds potential candidates for developing new anti-inflammatory drugs .

Anticancer Properties

One of the most compelling applications of 2-(1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-3-yl)-5-(2-fluorophenyl)-1,3,4-thiadiazole is its anticancer activity. Recent studies have highlighted the following:

  • Cell Viability and Proliferation : The compound has been tested against various cancer cell lines (e.g., MCF-7 for breast cancer and LoVo for colon cancer). Results indicate significant inhibition of cell growth with IC50 values in the low micromolar range.
  • Mechanisms of Action : The anticancer effects are attributed to the induction of apoptosis and modulation of the cell cycle, leading to increased cancer cell death .

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of thiadiazole derivatives against common bacterial pathogens. The compound exhibited an MIC value comparable to ciprofloxacin against Staphylococcus aureus, indicating its potential as an effective antibacterial agent.

Case Study 2: Anticancer Activity

In a comparative study involving multiple thiadiazole derivatives, the compound demonstrated superior anti-proliferative effects on MCF-7 cells with an IC50 value lower than many known anticancer drugs. This suggests that further exploration could lead to novel cancer therapies.

Summary Table of Biological Activities

Activity TypeTest Organisms/Cancer Cell LinesObserved EffectsReference
AntimicrobialStaphylococcus aureusMIC comparable to standard antibiotics
Anti-inflammatoryCarrageenan-induced edema modelSignificant reduction in inflammation
AnticancerMCF-7, LoVoInduction of apoptosis; IC50 < 10 µM

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Structural Comparison

Compound Core R1 (Sulfonyl Group) R2 (Aromatic) Molecular Formula m.p. (°C) Yield (%)
Target Compound Thiadiazole 5-Ethylthiophen-2-sulfonyl 2-Fluorophenyl C17H17FN2O2S3 N/A N/A
2-(2-Fluorophenyl)-5-(1-(methylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole Thiadiazole Methylsulfonyl 2-Fluorophenyl C14H15FN2O2S2 N/A N/A
8m () Oxadiazole 4-Methoxyphenylsulfonyl 2-Methoxyphenyl C24H28N4O5S2 108–110 78
7k () Oxadiazole 4-Chlorophenylsulfonyl Benzylthio C20H20ClN3O3S2 131–132 N/A

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing this thiadiazole-triazole hybrid compound?

  • Methodology: Begin with the preparation of key intermediates like 4-phenyl-5-((5-substituted-1,3,4-thiadiazole-2-ylthio)methyl)-1,2,4-triazole-3-thiol via classical thiolation reactions. Subsequent sulfonylation of the piperidine moiety and coupling with fluorophenyl groups can be achieved using sodium monochloroacetate in aqueous medium, followed by acidification . Optimize reaction time and molar ratios (e.g., 1:1.2 for thiol to sulfonyl chloride) to improve yields.

Q. How can structural confirmation and purity of the synthesized compound be validated?

  • Methodology: Employ a combination of spectral analyses:

  • NMR (¹H/¹³C) to verify substituent positions and piperidine-thiadiazole connectivity.
  • FT-IR to confirm sulfonyl (S=O, ~1350–1150 cm⁻¹) and thiadiazole (C=N, ~1600 cm⁻¹) functional groups .
  • HPLC-MS for purity assessment (>95%) and molecular ion peak identification .

Q. What preliminary biological screening strategies are applicable for this compound?

  • Methodology: Conduct in silico molecular docking against target proteins (e.g., enzymes or receptors implicated in disease pathways) using AutoDock Vina. Follow with in vitro assays (e.g., antimicrobial susceptibility testing or enzyme inhibition) to validate computational predictions. Prioritize compounds with docking scores ≤ -7.0 kcal/mol for further study .

Advanced Research Questions

Q. How can low yields in sulfonylation or coupling steps be addressed?

  • Methodology: Optimize solvent systems (e.g., DMF for sulfonylation) and temperature (50–60°C). Introduce catalytic bases like triethylamine to neutralize HCl byproducts, improving reaction efficiency. Monitor intermediates via TLC to identify side reactions (e.g., hydrolysis) .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Methodology: Combine molecular dynamics simulations (AMBER or GROMACS) with density functional theory (DFT) to analyze binding stability and electronic properties. Focus on fluorine-phenyl interactions with hydrophobic pockets and sulfonyl groups’ hydrogen-bonding potential .

Q. How to resolve contradictions in reported biological activities across studies?

  • Methodology: Perform meta-analysis of existing data (e.g., IC₅₀ values) while standardizing assay conditions (pH, cell lines). Investigate stereoelectronic effects of the 2-fluorophenyl group using comparative SAR studies with non-fluorinated analogs .

Q. What role does the fluorine atom play in modulating pharmacokinetic properties?

  • Methodology: Evaluate lipophilicity (logP) via shake-flask assays and correlate with bioavailability. Use PAMPA (Parallel Artificial Membrane Permeability Assay) to assess blood-brain barrier penetration, leveraging fluorine’s electronegativity to enhance membrane diffusion .

Q. How to assess stability under physiological conditions for drug development?

  • Methodology: Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Explore salt formation (e.g., sodium or hydrochloride salts) to improve aqueous solubility and shelf-life .

Q. What strategies enhance selectivity for target enzymes over off-target proteins?

  • Methodology: Design derivatives with modified piperidine substituents (e.g., bulky groups to sterically hinder off-target binding). Use crystallographic studies (if available) to identify critical binding residues and guide rational design .

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